molecular formula C12H10Cl2N2O2 B12045036 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine CAS No. 371171-21-0

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine

Cat. No.: B12045036
CAS No.: 371171-21-0
M. Wt: 285.12 g/mol
InChI Key: CPSZRXXAPAXFEF-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine is a halogenated pyrimidine derivative featuring a 3,4-dimethoxyphenyl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, serving as scaffolds for antitrypanosomal, anticancer, and antimicrobial agents .

Properties

CAS No.

371171-21-0

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

IUPAC Name

2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrimidine

InChI

InChI=1S/C12H10Cl2N2O2/c1-17-9-4-3-7(5-10(9)18-2)8-6-11(13)16-12(14)15-8/h3-6H,1-2H3

InChI Key

CPSZRXXAPAXFEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is widely employed for constructing carbon-carbon bonds between aryl boronic acids and halogenated pyrimidines. For 2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrimidine, this method involves coupling 2,4-dichloropyrimidine with 3,4-dimethoxyphenylboronic acid under palladium catalysis.

Typical Reaction Conditions :

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf)

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent : Ethanol, toluene, or dimethylformamide (DMF)

  • Temperature : 80–100°C under microwave irradiation (reduces reaction time to 1–2 hours).

Mechanistic Insights :
The palladium catalyst facilitates oxidative addition to the pyrimidine’s chlorine atom, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. The electron-donating methoxy groups on the phenyl ring enhance boronic acid reactivity, improving yields to 70–85%.

Optimization Strategies :

  • Microwave irradiation enhances reaction efficiency (yield increase by 15–20% compared to conventional heating).

  • Anhydrous conditions prevent boronic acid hydrolysis.

Nucleophilic Aromatic Substitution

This method replaces a chlorine atom on 2,4,6-trichloropyrimidine with the 3,4-dimethoxyphenyl group via nucleophilic attack.

Reaction Protocol :

  • Substrate : 2,4,6-Trichloropyrimidine

  • Nucleophile : 3,4-Dimethoxyphenylmagnesium bromide (Grignard reagent)

  • Conditions : Tetrahydrofuran (THF), −78°C to room temperature, 12–24 hours.

Challenges :

  • Competing substitutions at positions 2, 4, and 6 require careful stoichiometry.

  • Low regioselectivity often necessitates chromatographic purification, reducing yields to 50–60%.

Ring Synthesis Followed by Chlorination

This two-step approach constructs the pyrimidine ring with the 3,4-dimethoxyphenyl group pre-installed, followed by chlorination.

Step 1: Ring Formation

Condensation of 3,4-dimethoxyphenylacetamide with ethyl cyanoacetate under basic conditions forms 6-(3,4-dimethoxyphenyl)pyrimidine-2,4-dione.

Reagents and Conditions :

  • Base : Sodium ethoxide (NaOEt)

  • Solvent : Absolute ethanol

  • Temperature : Reflux at 80°C for 8 hours.

Step 2: Chlorination

Treatment with phosphorus oxychloride (POCl₃) converts hydroxyl groups to chlorines.

Optimized Protocol :

  • Chlorinating Agent : POCl₃ (excess)

  • Catalyst : N,N-dimethylformamide (DMF, 5 mol%)

  • Temperature : 110°C for 6 hours.

  • Yield : 75–80% after recrystallization.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)ScalabilityKey AdvantagesLimitations
Suzuki-Miyaura Coupling70–85≥95HighRegioselective, short reaction timeRequires palladium catalysts
Nucleophilic Substitution50–6090ModerateNo pre-functionalized boronic acidsLow regioselectivity, complex workup
Ring Synthesis + Chlorination75–80≥98HighHigh purity, industrial applicabilityTwo-step process

Chlorination Optimization Strategies

Catalyst Screening

DMF and pyridine are common catalysts for POCl₃-mediated chlorination. DMF outperforms pyridine in reducing side reactions (e.g., ring degradation).

Solvent Effects

  • Neat POCl₃ : Ensures excess reagent but requires careful temperature control.

  • Dichloroethane Co-solvent : Lowers viscosity, improving mixing and heat transfer.

Temperature and Time

  • Optimal Range : 110–120°C for 4–6 hours. Prolonged heating (>8 hours) degrades product .

Chemical Reactions Analysis

Reactivity of Chlorine Substituents

The chlorine atoms at positions 2 and 4 are reactive sites for further nucleophilic aromatic substitution. Studies on similar polychloropyrimidines indicate:

  • Positional preference : The 2-chlorine is typically more reactive than the 4-chlorine due to electronic and steric factors .

  • Reaction examples : Substitution with nucleophiles like piperazine derivatives (e.g., DABCO) under mild conditions (e.g., MeCN, 20°C) .

Reaction Type Nucleophile Product Example
Piperazine substitutionDABCO2,4,5-Trichloro-6-piperazinylpyrimidine

Functionalization of the 3,4-Dimethoxyphenyl Group

The 3,4-dimethoxyphenyl substituent at position 6 may undergo additional transformations:

  • Electrophilic substitution : The electron-donating methoxy groups can activate the phenyl ring for reactions with electrophiles (e.g., nitration, sulfonation).

  • Demethylation : Harsh acidic or basic conditions could remove methoxy groups, though this is less common under standard reaction conditions.

Biological Activity Correlation

Research on similar pyrimidine derivatives highlights that structural modifications (e.g., substituents at C6) significantly influence biological activity:

  • Anti-cancer potential : Compounds with electron-rich substituents (e.g., methoxy groups) often exhibit enhanced interactions with molecular targets (e.g., kinases) .

  • Mechanism : Likely involves interference with biochemical pathways (e.g., kinase inhibition), though specific data for this compound is limited.

Comparative Analysis with Related Compounds

Compound Key Difference Biological Activity
2,4-Dichloro-6-propylpyrimidineAlkyl substituent at C6Agrochemical applications
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidineSingle methoxy group on phenylAltered anti-cancer activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrimidine derivatives, including 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine, as anticancer agents. Research indicates that modifications in the pyrimidine structure can enhance selectivity and potency against cancer cell lines. For instance, derivatives designed based on this compound have shown promising results against non-small cell lung cancer by inhibiting specific kinases associated with tumor growth and resistance to standard therapies .

Antimicrobial Properties

Pyrimidine compounds are known for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies demonstrated significant antibacterial activity, with some derivatives achieving zones of inhibition comparable to established antibiotics . The mechanism often involves disruption of nucleic acid synthesis in pathogens.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been explored extensively. Compounds similar to 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Studies reported IC50 values indicating effective suppression of COX-2 activity, suggesting therapeutic applications in inflammatory diseases .

Herbicidal Activity

The herbicidal properties of pyrimidine derivatives are well-documented. Research shows that 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine exhibits selective herbicidal activity against certain weed species while being less harmful to crops. This selectivity is critical for developing sustainable agricultural practices that minimize chemical runoff and ecological impact .

Synthesis of Functional Materials

The unique chemical structure of 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine allows for its use in synthesizing functional materials such as polymers and nanomaterials. Recent advancements have utilized this compound as a building block for creating materials with enhanced electronic properties and stability . These materials are being explored for applications in electronics and photonics.

Data Tables

Application AreaSpecific ActivityReference
Medicinal ChemistryAnticancer activity against NSCLC
Antimicrobial against bacteria/fungi
Anti-inflammatory COX-2 inhibition
AgriculturalSelective herbicide
Materials ScienceSynthesis of functional polymers

Case Study 1: Anticancer Research

A study investigated the effects of a synthesized derivative of 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine on non-small cell lung cancer cells (H1975). The compound demonstrated strong inhibitory effects on cell proliferation with an IC50 value of 0.65 ± 0.06 μM and induced apoptosis without significant toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another research focused on evaluating the antimicrobial properties of the compound against various pathogens. Results showed effective inhibition zones comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism by which 2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The 4-bromophenyl substituent (electron-withdrawing) in Compound 19 enhances antitrypanosomal activity twofold compared to the 4-methoxyphenyl derivative (Compound 18), suggesting halogen atoms improve target binding .
  • Dimethoxyphenyl vs. pyridinyl: The 3,4-dimethoxyphenyl group in the target compound confers antitrypanosomal activity, while the pyridinyl substituent in GPR39 agonists shifts activity toward metabolic disease targets .
  • Positional effects : Diaveridine’s 3,4-dimethoxybenzyl group at the 5-position (vs. 6-position in the target compound) highlights the importance of substituent placement for antibacterial vs. antiparasitic activity .

Physicochemical Properties

Substituents significantly influence solubility, stability, and intermolecular interactions:

Compound LogP Hydrogen Bond Acceptors Crystal Packing Features
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine ~3.5 5 Disrupted N–H/O synthon due to solvate interactions
2-Amino-4-(3,4-dimethoxyphenyl)-6-oxo-pyrimidine (SEDTAY) ~2.8 6 N–H/O bonds with solvate participation
4-Phenyl-6-(thiophen-2-yl)pyrimidine ~2.9 4 π-π stacking dominant

Key Observations :

  • In crystal structures, the dimethoxyphenyl group disrupts standard hydrogen-bonding patterns, as seen in SEDTAY, where solvate molecules alter packing .

Pharmacological Profiles

Compound Toxicity (LD₅₀) Bioavailability (Oral) Mechanism of Action
2,4-Dichloro-6-(3,4-dimethoxyphenyl)pyrimidine >500 mg/kg (rat) Moderate Trypanosome membrane disruption
LPE-1 (6-(3,4-dimethoxyphenyl)pyrimidine) >300 mg/kg (mouse) High LSD1 inhibition (anticancer)
4-{2-[2-(3,4-Dimethoxyphenyl)vinyl]pyrimidine >1000 mg/kg (rat) High Mitochondrial protection (neuroprotection)

Key Observations :

  • Compounds with 3,4-dimethoxyphenyl groups generally exhibit low toxicity, making them suitable for chronic disease applications .
  • Bioavailability varies with substituents: The vinyl-benzosulfamide derivative in shows enhanced brain penetration due to reduced plasma protein binding .

Q & A

Q. What are the recommended safety protocols for handling 2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrimidine in laboratory settings?

Methodological Answer:

  • Protective Measures : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood or glovebox to avoid inhalation of volatile byproducts .
  • Waste Management : Segregate chemical waste (e.g., reaction residues, contaminated solvents) and dispose via certified hazardous waste facilities to minimize environmental impact .
  • Contamination Control : Use filtered pipette tips and dedicated equipment (e.g., spatulas, glassware) to prevent cross-contamination during synthesis or analysis .

Q. What synthetic routes are effective for preparing 2,4-dichloro-6-(3,4-dimethoxyphenyl)pyrimidine?

Methodological Answer:

  • Intermediate Synthesis : Start with 6-(3,4-dimethoxyphenyl)pyrimidine-2,4-diol, followed by chlorination using POCl₃ or PCl₅ under reflux conditions (80–100°C, 12–24 hrs). Monitor progress via TLC (silica gel, hexane:EtOAc 3:1) .
  • Purification : Recrystallize the crude product from ethanol or acetonitrile to achieve >95% purity. Confirm structure via ¹H/¹³C NMR and LC-MS .

Q. How can researchers optimize purification for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (60–120 mesh) with a gradient elution system (hexane → hexane:EtOAc 4:1) to separate regioisomers or byproducts .
  • Crystallization : Slow cooling of a saturated DCM/hexane solution yields high-purity crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How can regioselectivity challenges in chlorine substitution reactions be addressed?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control : Use bulky amines (e.g., tert-butylamine) at low temperatures (0–5°C) to favor substitution at the 4-position. For 2-position selectivity, employ microwave-assisted heating (100–120°C) with catalytic CuI .
  • Analytical Validation : Characterize regioisomers using NOESY NMR to confirm spatial arrangement or HPLC (C18 column, acetonitrile:H₂O 70:30) to resolve peaks .

Q. What methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a reverse-phase C18 column with ESI+ ionization. Calibrate with a deuterated internal standard (e.g., d₄-2,4-dichloropyrimidine) to enhance accuracy in serum/plasma samples .
  • Protein Binding Studies : Employ fluorescence quenching assays with human serum albumin (HSA) to determine binding constants (e.g., Stern-Volmer analysis) .

Q. How can biological activity (e.g., antimicrobial, kinase inhibition) be systematically evaluated?

Methodological Answer:

  • Antibacterial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) .
  • Kinase Inhibition : Screen against EGFR or VEGFR2 using ADP-Glo™ kinase assays. Pre-incubate the compound with recombinant kinase (1 µM, 30 mins) and measure ATP consumption .

Q. What strategies enhance bioactivity through structural modifications?

Methodological Answer:

  • Trifluoromethyl Substitution : Replace the 4-chloro group with CF₃ to improve metabolic stability. Synthesize via Ullmann coupling with CuBr/1,10-phenanthroline (120°C, 24 hrs) .
  • Heterocycle Fusion : Attach pyrrolo[2,3-d]pyrimidine cores to increase binding affinity for kinase targets. Characterize using molecular docking (AutoDock Vina) and SPR binding assays .

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